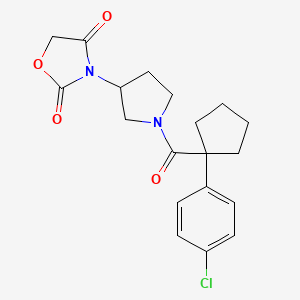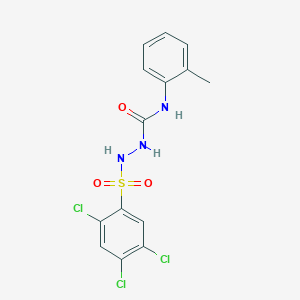
4-(2-Methylphenyl)-1-((2,4,5-trichlorophenyl)sulfonyl)semicarbazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(2-Methylphenyl)-1-((2,4,5-trichlorophenyl)sulfonyl)semicarbazide, also known as TAK-242, is a small molecule inhibitor that selectively targets Toll-like receptor 4 (TLR4) signaling. TLR4 is a key receptor involved in the innate immune response and is responsible for recognizing and responding to various pathogen-associated molecular patterns (PAMPs). TAK-242 has been extensively studied for its potential therapeutic applications in various inflammatory diseases and sepsis.
Scientific Research Applications
Environmental Contamination and Toxicity
A critical review of chlorinated hydrocarbons, including compounds similar to the structural components of 4-(2-Methylphenyl)-1-((2,4,5-trichlorophenyl)sulfonyl)semicarbazide, revealed the presence of contaminants like chlorinated dibenzofurans and chlorinated dibenzodioxins in various technical compounds. These contaminants have been implicated in numerous health issues, including chloracne, liver disease, teratogenicity, and other severe conditions. The study emphasizes the need for further evaluation to determine the specific causes of these disease entities, whether they stem from the chemicals themselves, their contaminants, or a combination of both (Kimbrough, 1972).
Sulfonamides in Pharmaceutical and Environmental Contexts
The review on sulfonamides, including sulfonylurea, highlights their wide-ranging applications in pharmaceuticals, including as diuretics, carbonic anhydrase inhibitors, antiepileptics, and COX2 inhibitors. The article presents recent advancements in sulfonamide research, emphasizing their importance in various therapeutic areas, including antimicrobial, antiglaucoma, and antitumor agents. The review underscores the continual need for novel sulfonamides to address various medical conditions, emphasizing their significance in the development of future drugs (Carta, Scozzafava, & Supuran, 2012).
properties
IUPAC Name |
1-(2-methylphenyl)-3-[(2,4,5-trichlorophenyl)sulfonylamino]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl3N3O3S/c1-8-4-2-3-5-12(8)18-14(21)19-20-24(22,23)13-7-10(16)9(15)6-11(13)17/h2-7,20H,1H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZLDRPASTRNFQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NNS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methylphenyl)-1-((2,4,5-trichlorophenyl)sulfonyl)semicarbazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

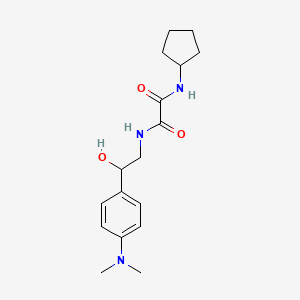
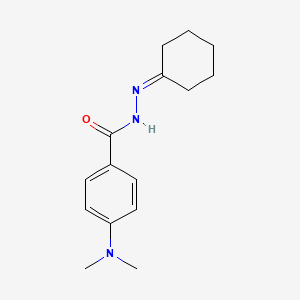
![cyclopropyl(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2573167.png)
![3-[4-(4-Chlorobenzyl)piperazin-1-yl]propanoic acid](/img/structure/B2573169.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2573170.png)
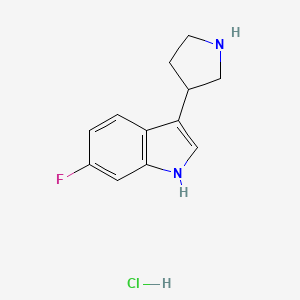
![3-chloro-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}propanamide](/img/structure/B2573172.png)
![2-Chloro-N-[4-(ethoxymethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2573174.png)
![methyl 3-((2-(4-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate](/img/structure/B2573177.png)
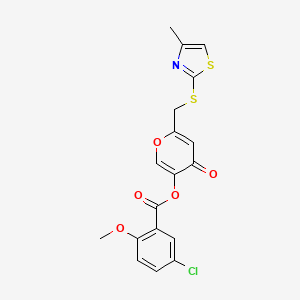
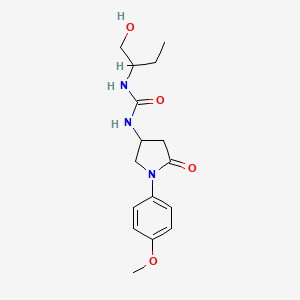
![3-Bromo-5,7-dimethyl-2-((4-(2-nitro-4-(trifluoromethyl)phenyl)piperazin-1-yl)methyl)imidazo[1,2-a]pyrimidine](/img/structure/B2573181.png)
![3-({[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl}amino)-4-methoxybenzamide](/img/structure/B2573183.png)
